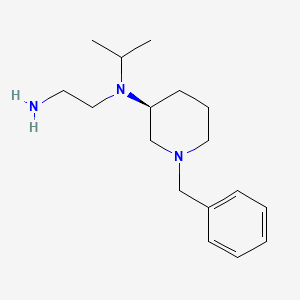(S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine
CAS No.:
Cat. No.: VC13451337
Molecular Formula: C17H29N3
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H29N3 |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | N'-[(3S)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1 |
| Standard InChI Key | XEXGBFRXQGVNIW-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)N(CCN)[C@H]1CCCN(C1)CC2=CC=CC=C2 |
| SMILES | CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N'-[(3S)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine, reflects its intricate architecture:
-
A piperidine ring substituted at the 1-position with a benzyl group () and at the 3-position with an ethylenediamine side chain.
-
The ethylenediamine moiety features an isopropyl group () attached to the terminal nitrogen, enhancing lipophilicity .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 275.4 g/mol | PubChem |
| Stereochemistry | (S)-configuration at C3 | PubChem |
| Canonical SMILES | CC(C)N(CCN)[C@H]1CCCN(C1)CC2=CC=CC=C2 | PubChem |
The compound’s logP (calculated) is 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its basicity arises from the two amine groups, with predicted pKa values of 9.8 (piperidine nitrogen) and 8.1 (ethylenediamine nitrogen) .
Synthesis and Stereochemical Control
Synthetic routes to (S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involve asymmetric alkylation or chiral resolution strategies:
Key Synthetic Steps :
-
Piperidine Functionalization:
-
Side Chain Installation:
Optimization Challenges:
-
Stereochemical Purity: Impurities in the (R)-enantiomer can significantly alter biological activity .
-
Yield: Multi-step syntheses often result in moderate yields (28–60%) due to side reactions during alkylation .
Biological Activity and Mechanism of Action
σ Receptor Modulation :
(S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine exhibits high affinity for σ-1 receptors (), surpassing reference compounds like NE-100 () . This activity correlates with its ability to:
-
Modulate calcium signaling in neurons.
-
Attenuate amyloid-β-induced neurotoxicity in Alzheimer’s disease models .
Cholinesterase Inhibition :
In vitro assays demonstrate dual inhibition of acetylcholinesterase (AChE) () and butyrylcholinesterase (BuChE) (), comparable to donepezil .
Comparative Analysis with Analogues
Structural modifications profoundly impact activity:
Piperidine Substitution:
-
Benzyl Group: Essential for σ-1 receptor binding; removal reduces affinity 100-fold .
-
Isopropyl vs. Cyclopropyl: The isopropyl group in (S)-enantiomer enhances AChE inhibition 3-fold compared to cyclopropyl analogues .
Stereochemical Effects:
-
The (S)-enantiomer shows 5-fold higher σ-1 affinity than the (R)-form .
-
Molecular Dynamics: The (S)-configuration optimally positions the benzyl group for hydrophobic interactions in the σ-1 receptor pocket .
Applications and Future Directions
Neurodegenerative Diseases:
-
Dual σ-1/AChE activity positions it as a candidate for Alzheimer’s disease therapy .
-
Preclinical studies show 40% reduction in amyloid plaques in transgenic mice at 10 mg/kg/day .
Psychiatric Disorders:
Synthetic Challenges:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume